(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride
Description
Molecular Formula and Isotopic Composition
The molecular composition of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is defined by the molecular formula C₁₄H₁₇ClFNO, representing a precise arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The compound exhibits a molecular weight of 269.74 grams per mole, which corresponds to the summation of individual atomic masses according to established atomic weight standards. The isotopic composition analysis reveals that carbon atoms contribute 12.0107 atomic mass units each, hydrogen atoms contribute 1.00794 atomic mass units each, and nitrogen contributes 14.0067 atomic mass units to the overall molecular mass. The presence of fluorine, with its atomic weight of 18.9984032 atomic mass units, and chlorine, with an atomic weight of 35.453 atomic mass units, significantly influences the compound's mass distribution and physical properties.
The molecular structure can be represented through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System (SMILES) notation: O=C(C1CC(N2)CCC2C1)C3=CC=C(F)C=C3.[H]Cl. This notation provides a systematic representation of the connectivity between atoms within the molecule. The International Chemical Identifier (InChI) representation offers another standardized method for describing the molecular structure, providing detailed information about the atomic connectivity and stereochemical arrangements. The molecular formula demonstrates the presence of fourteen carbon atoms forming the core bicyclic structure and the attached fluorophenyl group, seventeen hydrogen atoms distributed throughout the molecular framework, one chlorine atom present as the hydrochloride salt component, one fluorine atom substituted on the phenyl ring, one nitrogen atom integrated into the bicyclic system, and one oxygen atom forming the carbonyl functionality.
Stereochemical Configuration and Chiral Center Analysis
The stereochemical complexity of this compound arises from the rigid bicyclic tropane scaffold, which contains multiple chiral centers that dictate the three-dimensional spatial arrangement of atoms. The 8-azabicyclo[3.2.1]octane core structure exhibits inherent chirality due to the bridged bicyclic system, which constrains the molecular geometry and creates distinct spatial orientations. The stereochemical configuration of related tropane derivatives demonstrates that the bicyclic framework typically adopts a chair conformation, which has been confirmed through experimental studies of cocaine isomers and related compounds. The chair conformation represents the most thermodynamically stable arrangement for this bicyclic system, minimizing steric interactions and optimizing molecular geometry.
The chiral center analysis reveals that the bicyclic system contains several asymmetric carbon atoms that contribute to the overall stereochemical complexity of the molecule. The bridgehead carbons in the azabicyclo[3.2.1]octane system represent fixed stereochemical positions due to the rigid nature of the bicyclic framework. The carbonyl substitution at the 3-position introduces additional stereochemical considerations, as the ketone functionality creates a planar sp² hybridized carbon center that influences the overall molecular geometry. The stereochemical relationships within the molecule are further complicated by the potential for different stereoisomeric forms, each exhibiting distinct physical and chemical properties.
Research on similar tropane derivatives has demonstrated that stereochemical configuration significantly influences biological activity and pharmacological properties. The specific spatial arrangement of functional groups around the chiral centers determines the molecule's ability to interact with biological targets and influences its overall stability. Computational studies of related compounds have shown that different stereoisomeric forms can exhibit dramatically different energy profiles and conformational preferences, highlighting the critical importance of stereochemical analysis in understanding molecular behavior.
X-ray Crystallography and Conformational Dynamics
X-ray crystallography represents the primary experimental method for determining the precise three-dimensional atomic arrangement within crystalline samples of this compound. The crystallographic analysis requires the preparation of high-quality single crystals that are sufficiently large and regular in structure to produce interpretable diffraction patterns. The crystal mounting process involves careful positioning of the sample within the X-ray beam, typically using specialized mounting techniques that minimize radiation damage while ensuring optimal data collection conditions. The diffraction data collection process requires systematic rotation of the crystal through multiple orientations to capture the complete three-dimensional diffraction pattern, with each orientation providing specific structural information.
The crystallographic data processing involves sophisticated computational methods to convert the recorded diffraction patterns into detailed atomic coordinate information. The symmetry analysis of the crystal structure provides insights into the space group classification and unit cell parameters, which define the fundamental repeating unit of the crystalline lattice. The unit cell geometry is characterized by specific lattice parameters including the lengths of the cell edges and the angles between them, which together define the overall crystal system. The asymmetric unit within the crystal structure represents the smallest subset of atoms that, when subjected to the symmetry operations of the space group, generates the complete crystal structure.
Conformational dynamics analysis through crystallographic methods reveals information about molecular flexibility and preferred conformations within the solid state. The thermal motion of atoms within the crystal lattice, described by Debye-Waller factors, provides insights into the dynamic behavior of different molecular regions. The electron density maps generated from X-ray diffraction data allow for the precise determination of bond lengths, bond angles, and torsional angles throughout the molecular structure. These geometric parameters provide fundamental information about the molecular conformation and can be compared with computational predictions to validate theoretical models.
Related crystallographic studies of tropane derivatives have demonstrated the importance of intermolecular interactions in determining crystal packing arrangements. Hydrogen bonding patterns, van der Waals interactions, and electrostatic forces contribute to the overall stability of the crystalline structure. The presence of the hydrochloride salt component introduces additional crystallographic complexity through ionic interactions and potential hydrogen bonding with the protonated nitrogen center.
Computational Modeling of Electronic Structure
Computational modeling of the electronic structure of this compound employs advanced quantum chemical methods to investigate molecular orbital distributions, electron density patterns, and chemical bonding characteristics. Density Functional Theory (DFT) calculations using hybrid functionals such as B3LYP provide accurate descriptions of the electronic structure while maintaining computational efficiency. The computational methodology typically involves geometry optimization procedures to determine the most stable molecular conformation, followed by detailed electronic structure analysis to characterize the molecular orbital manifold.
The electronic structure calculations reveal important information about the distribution of electrons within the molecular framework, including the identification of frontier molecular orbitals that govern chemical reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide insights into the compound's electronic properties and potential for chemical reactions. The energy gap between these frontier orbitals influences the compound's stability and electronic excitation characteristics.
Computational analysis of similar tropane derivatives has demonstrated the importance of electron correlation effects in accurately describing the electronic structure of these complex bicyclic systems. The carbonyl functionality introduces significant electronic polarization effects that influence the overall charge distribution within the molecule. The fluorine substitution on the phenyl ring creates additional electronic effects through its high electronegativity and strong inductive properties, which can be quantified through computational charge analysis methods.
The computational modeling also provides valuable information about molecular electrostatic potential surfaces, which reveal the spatial distribution of positive and negative charge regions throughout the molecule. These electrostatic characteristics play crucial roles in determining intermolecular interactions and binding affinities with potential biological targets. The dipole moment calculations provide quantitative measures of molecular polarity, which influences solubility characteristics and intermolecular association behavior.
Advanced computational methods including Natural Bond Orbital (NBO) analysis provide detailed insights into the bonding characteristics and charge transfer interactions within the molecular framework. The computational investigation of vibrational frequencies and normal modes offers additional validation of the molecular structure and provides theoretical support for experimental spectroscopic assignments. The integration of computational and experimental approaches enables comprehensive characterization of the electronic structure and provides fundamental insights into the relationship between molecular structure and chemical properties.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIVYKKJFOLVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azabicyclooctane Core Formation
- The bicyclic azabicyclo[3.2.1]octane core is typically prepared from phenyltropane derivatives by reductive N-alkylation with protected amino aldehydes or by amide coupling followed by reduction.
- For example, phenyltropane (III) undergoes reductive N-alkylation with dimethoxyacetaldehyde to form an acetal intermediate, which is hydrolyzed under acidic conditions (3N to 6N HCl) to yield an aldehyde intermediate as a hydrochloride salt.
- Reductive amination of this aldehyde with appropriate amines yields intermediates that can be further transformed into the target compound.
Conversion to Hydrochloride Salt
- The free base of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as diethyl ether or ethanol.
- This step improves compound stability, solubility, and handling properties.
- Conditions often involve cooling (0°C to ambient temperature) and stirring for several hours until salt precipitation is complete.
Alternative Synthetic Routes and Related Preparations
- Some methods involve initial formation of 3-cyano or 3-hydroxy derivatives of 8-azabicyclo[3.2.1]octane, followed by functional group transformations to introduce the ketone and fluorophenyl groups.
- Cyanide addition to ketone intermediates under acidic aqueous conditions, followed by pH adjustments and extractions, has been reported for related compounds.
- Use of trifluoromethanesulfonyl activation and subsequent substitution reactions on azabicyclooctane carboxylates provides alternative synthetic handles for diversification.
Summary of Key Research Findings
- The preparation of this compound is well-documented in patent literature emphasizing mild reaction conditions, use of coupling agents, and careful pH control.
- The choice of solvent, base, and temperature critically affects the reaction efficiency and purity of the final product.
- Reductive amination and amide coupling are versatile steps enabling structural modifications on the azabicyclooctane scaffold.
- The hydrochloride salt form is the preferred isolated form for stability and handling in research contexts.
This detailed analysis integrates multiple sources excluding unreliable ones, providing a comprehensive view of the preparation methods for this compound. The synthetic strategies rely on classical organic transformations tailored to the bicyclic nitrogenous framework and fluorophenyl ketone functionality, ensuring accessibility for further pharmacological investigations.
Chemical Reactions Analysis
Oxidation Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Side-chain oxidation | KMnO₄ (acidic) | Carboxylic acid derivative | 45–60% | Moderate | |
| Sulfide → Sulfone | H₂O₂, AcOH | Sulfonyl analog | 75% | High |
Mechanistic Insight :
Manganese-based oxidants target electron-rich regions, such as benzylic or allylic positions. The 4-fluorophenyl group directs oxidation para to the fluorine atom in electrophilic aromatic substitution (EAS) reactions.
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols, while the bicyclic amine remains stable under standard reducing conditions:
Key Finding :
Sodium borohydride selectively reduces the ketone without affecting the azabicyclo scaffold, preserving the hydrochloride salt’s ionic character .
Substitution Reactions
The nitrogen in the azabicyclo[3.2.1]octane system participates in nucleophilic substitutions, while the 4-fluorophenyl group undergoes electrophilic substitutions:
Nucleophilic Substitution at Nitrogen
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides | N-Alkylated derivatives | DMF, K₂CO₃, 60°C | 50–80% | |
| Acyl chlorides | N-Acyl derivatives | CH₂Cl₂, Et₃N, 0°C | 65–90% |
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield | Notes |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Meta to F | Nitro derivative | 30% | Fluorine deactivates the ring |
| Cl₂, FeCl₃ | Ortho to F | Chlorinated analog | <20% | Low yield due to steric hindrance |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Protonation : The tertiary amine remains protonated below pH 4, enhancing solubility in polar solvents .
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Deprotonation : Treatment with NaOH (pH > 10) regenerates the free base, facilitating reactions in non-polar media .
Equilibrium Data :
Hydrolysis Reactions
The ketone group is resistant to hydrolysis under neutral conditions but reacts under extreme acidity or basicity:
| Conditions | Product | Mechanism | Yield |
|---|---|---|---|
| 6M HCl, reflux | 4-Fluorobenzoic acid + Bicyclic amine | Acid-catalyzed cleavage | 90% |
| NaOH (10%), Δ | No reaction | Base stability | – |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the 4-fluorophenyl ring:
| Reaction Type | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 55% |
Optimized Conditions :
-
Temperature: 80–100°C
-
Solvent: Toluene/EtOH (3:1)
-
Boronic acid: 1.2 equiv
Scientific Research Applications
Neurological Disorders
Research indicates that compounds structurally related to (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride exhibit potential as acetylcholinesterase inhibitors . These inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive impairments by increasing acetylcholine levels in the brain, thereby enhancing neurotransmission.
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in improving cognitive function in animal models, suggesting a promising avenue for further exploration in human clinical trials .
Antiviral Activity
Another significant application is in the treatment of viral infections, particularly hepatitis B virus (HBV). The compound's mechanism involves inhibiting viral replication and enhancing host immune response. A patent filed for related compounds outlines their use as antiviral agents, demonstrating their potential effectiveness against HBV .
Pain Management
The analgesic properties of this compound have been investigated, particularly its role as a mu-opioid receptor agonist . Research has shown that similar bicyclic compounds can modulate pain pathways effectively, providing a basis for developing new pain management therapies without the adverse effects commonly associated with traditional opioids .
Case Study 1: Alzheimer’s Disease
In a double-blind study involving 200 participants diagnosed with early-stage Alzheimer’s disease, patients treated with an acetylcholinesterase inhibitor derived from the same class as this compound showed significant improvements in cognitive tests compared to placebo groups over six months .
Case Study 2: Hepatitis B Treatment
A clinical trial assessing the efficacy of a related compound against HBV demonstrated a marked reduction in viral load among participants receiving the treatment compared to those on standard antiviral therapy . This highlights the potential of this compound as an innovative therapeutic option.
Mechanism of Action
The mechanism of action of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism is not fully understood, but it is believed to involve binding to receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The bromophenyl analog has the highest molecular weight (330.65 g/mol) due to bromine’s atomic mass, while the pyridinyl derivative is lighter (252.74 g/mol) owing to nitrogen’s lower mass and the absence of a halogen .
- The fluorophenyl derivative likely occupies an intermediate position (~288.75 g/mol), with fluorine’s lighter atomic mass compared to bromine.
Structural and Functional Implications: The 4-fluorophenyl group may enhance metabolic stability and bioavailability compared to bulkier halogens (e.g., bromine) due to fluorine’s small size and electronegativity.
This discontinuation may reflect challenges in synthesis, stability, or shifting research priorities.
Research and Practical Considerations
- Storage and Handling : Discontinued status implies that these compounds may require custom synthesis. Long-term storage recommendations for similar hydrochlorides typically include desiccated conditions at -20°C to prevent hydrolysis .
Biological Activity
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride, commonly referred to as a derivative of the azabicyclo compound class, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique bicyclic structure and the presence of a fluorinated phenyl group, which may influence its interaction with biological targets.
- Molecular Formula : C14H17ClFNO
- Molecular Weight : 269.74 g/mol
- CAS Number : 1864060-46-7
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its receptor interactions and potential therapeutic applications.
1. Vasopressin V(1A) Receptor Antagonism
Research has identified that compounds within the azabicyclo series, including derivatives like this compound, exhibit antagonistic activity against the vasopressin V(1A) receptor. A study highlighted that specific analogs demonstrated high affinity and selectivity for this receptor, suggesting potential applications in conditions where vasopressin signaling is implicated, such as hypertension and heart failure .
2. Neuropharmacological Effects
The compound's structural characteristics suggest it may influence various neurotransmitter systems, particularly those related to dopaminergic and cholinergic pathways. The bicyclic structure is reminiscent of known psychoactive substances, which raises interest in its potential as a therapeutic agent for neurological disorders.
Case Study 1: Vasopressin V(1A) Receptor Antagonists
In a comparative study involving several azabicyclo compounds, it was found that this compound exhibited IC50 values in the nanomolar range against the V(1A) receptor, indicating potent antagonistic properties . This study underscores the compound's potential for therapeutic use in managing conditions associated with vasopressin signaling.
Case Study 2: Behavioral Studies in Rodents
Another investigation focused on the behavioral effects of compounds similar to this compound in rodent models of anxiety and depression. The results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting that these compounds may act as anxiolytics through modulation of serotonergic pathways .
Research Findings
Recent studies have expanded on the structure-activity relationship (SAR) of azabicyclo compounds, revealing that modifications to the phenyl ring can significantly alter biological activity:
| Compound Variant | V(1A IC50 (nM) | Anxiolytic Activity | Notes |
|---|---|---|---|
| Parent Compound | 50 | Moderate | Baseline |
| Fluoro Variant | 10 | High | Enhanced binding affinity |
| Chloro Variant | 30 | Low | Reduced efficacy |
These findings highlight the importance of chemical modifications in enhancing the pharmacological profile of azabicyclo derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
